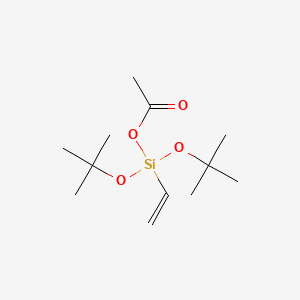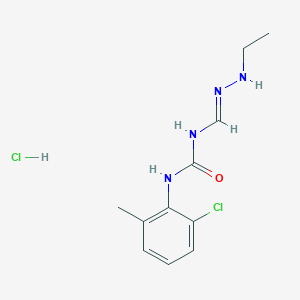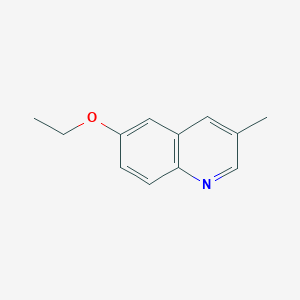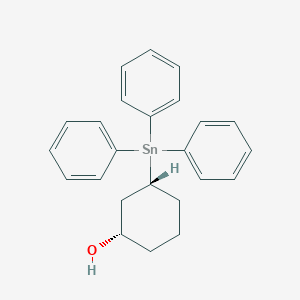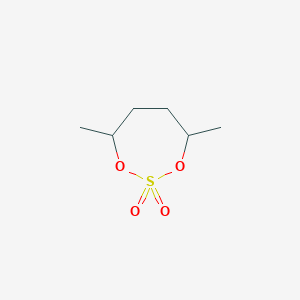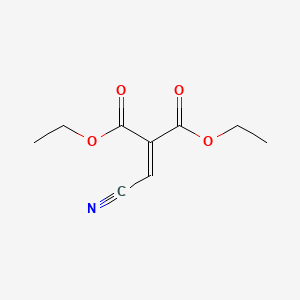![molecular formula C15H13NO2S B14500721 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide CAS No. 65010-71-1](/img/structure/B14500721.png)
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide is an organic compound that features a dibenzofuran moiety linked to a propanamide group via a sulfanyl linkage. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide typically involves the reaction of dibenzofuran derivatives with appropriate sulfanyl and propanamide precursors. One common method involves the lithiation of dibenzofuran followed by reaction with a suitable electrophile to introduce the sulfanyl group . The resulting intermediate can then be reacted with a propanamide derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted dibenzofuran derivatives depending on the electrophile used.
Scientific Research Applications
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the sulfanyl and propanamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the sulfanyl and propanamide groups.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide is unique due to the presence of both the sulfanyl and propanamide groups, which confer distinct chemical and biological properties. These functional groups enable a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
CAS No. |
65010-71-1 |
|---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-dibenzofuran-4-ylsulfanylpropanamide |
InChI |
InChI=1S/C15H13NO2S/c1-9(15(16)17)19-13-8-4-6-11-10-5-2-3-7-12(10)18-14(11)13/h2-9H,1H3,(H2,16,17) |
InChI Key |
GEBNZMUINFYFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)SC1=CC=CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


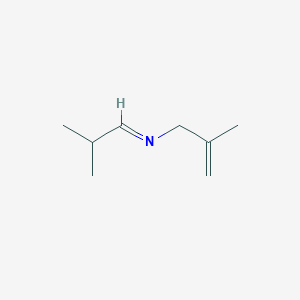
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
